2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
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Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity based on existing research, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The compound is characterized by a complex molecular structure that includes a benzodioxole moiety, a pyrazolo-pyrazine core, and an acetamide side chain. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₃ |
Molecular Weight | 353.81 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzodioxole derivatives. For instance, compounds featuring similar structural motifs have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The introduction of specific substituents has been shown to enhance selectivity and potency against these pathogens .
Case Study: Antimycobacterial Activity
A study evaluated the activity of benzodioxole derivatives against Mtb using the REMA assay. The findings revealed that modifications in the molecular structure could lead to varying degrees of antibacterial efficacy without compromising selectivity towards mammalian cells. This suggests that the compound may possess similar properties worthy of further investigation.
Cytotoxicity Assessment
The cytotoxic effects of benzodioxole-containing compounds are critical for assessing their safety profiles. In vitro assays such as the MTT assay have been employed to evaluate cell viability in the presence of these compounds. Results indicated that while some derivatives exhibited promising antibacterial activity, they also showed varying levels of cytotoxicity, necessitating careful optimization of their structures to balance efficacy and safety .
The precise mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound may interact with specific bacterial enzymes or receptors involved in cell wall synthesis or metabolic pathways. This interaction could disrupt normal cellular functions, leading to bactericidal effects.
Research Findings Summary
A comprehensive review of available literature reveals several key insights into the biological activity of this compound:
- Antibacterial Efficacy : Similar compounds have shown significant activity against Mtb and other bacterial strains.
- Cytotoxicity : There is a trade-off between antimicrobial activity and cytotoxic effects; structural modifications can enhance selectivity.
- Mechanistic Insights : Further research is needed to elucidate the specific biochemical pathways affected by this compound.
Properties
CAS No. |
1243105-88-5 |
---|---|
Molecular Formula |
C22H17ClN4O4 |
Molecular Weight |
436.85 |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
InChI Key |
TVHWKYDFWWORPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl |
solubility |
not available |
Origin of Product |
United States |
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